molecular formula C12H16O2 B1622630 2-[(2-Isopropylphenoxy)methyl]oxirane CAS No. 5904-89-2

2-[(2-Isopropylphenoxy)methyl]oxirane

Cat. No.: B1622630
CAS No.: 5904-89-2
M. Wt: 192.25 g/mol
InChI Key: RTJWCOIBFLXONL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxirane Chemistry

The study of oxiranes, also known as epoxides, dates back to the 19th century, with their three-membered ring structure containing an oxygen atom being a source of scientific curiosity. wikipedia.orgsigmaaldrich.com The inherent ring strain in this heterocyclic system makes oxiranes highly reactive, a characteristic that has been harnessed by chemists for a multitude of synthetic transformations. wikipedia.orgtcichemicals.com

Early methods for the synthesis of oxiranes primarily involved the dehydrohalogenation of halohydrins. wikipedia.org This process, typically achieved by treating a halohydrin with a base, remains a viable and industrially significant route for the production of certain epoxides. wikipedia.orggoogle.com Over the decades, the arsenal (B13267) of synthetic methods for creating the oxirane ring has expanded significantly. A major breakthrough was the development of direct epoxidation of alkenes using peroxy acids, a reaction that offers a more direct and often stereoselective route to these valuable intermediates. sigmaaldrich.com The evolution of epoxide synthesis has also seen the advent of catalytic, asymmetric epoxidation methods, which are crucial for the preparation of enantiomerically pure epoxides, vital building blocks in the pharmaceutical industry. google.com

Significance of Phenoxy-Substituted Oxiranes in Organic Synthesis and Materials Science

Phenoxy-substituted oxiranes, a class to which 2-[(2-Isopropylphenoxy)methyl]oxirane belongs, are a prominent group of glycidyl (B131873) ethers. wikipedia.org These compounds are characterized by the presence of a phenoxy group attached to the oxirane methyl group. This structural motif imparts a unique combination of properties, making them valuable in both organic synthesis and materials science.

In organic synthesis, the epoxide ring of phenoxy-substituted oxiranes is susceptible to ring-opening reactions with a wide array of nucleophiles. prepchem.comcymitquimica.com This reactivity allows for the introduction of diverse functional groups, making them versatile intermediates in the synthesis of more complex molecules. chemicalbook.com The ether linkage provides a degree of stability and influences the regioselectivity of the ring-opening reaction.

In the realm of materials science, phenoxy-substituted oxiranes, particularly glycidyl ethers, are fundamental monomers for the production of epoxy resins. lookchem.com These resins, when cured with appropriate hardeners, form cross-linked polymers with exceptional mechanical strength, thermal stability, and chemical resistance. Phenyl glycidyl ether, a related compound, is often used to reduce the viscosity of epoxy resin systems. wikipedia.org The specific nature of the substituent on the phenyl ring can be tailored to modify the properties of the resulting polymer, such as its glass transition temperature and hydrophobicity.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the broad importance of phenoxy-substituted oxiranes, a detailed survey of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While the compound is commercially available from several chemical suppliers, indicating its use in some capacity, dedicated academic studies on its synthesis, reactivity, and application are not readily found.

The primary knowledge gap surrounds the specific properties and potential advantages conferred by the ortho-isopropyl substituent on the phenoxy ring. Research is needed to understand how this bulky alkyl group influences the reactivity of the oxirane ring, the physical and mechanical properties of polymers derived from it, and its potential for unique applications. Comparative studies with other isomeric isopropyl-substituted phenoxy oxiranes or with simpler phenyl glycidyl ethers would be highly valuable in elucidating these structure-property relationships.

Academic Rationale and Scope of the Comprehensive Investigation

The limited availability of specific research on this compound provides a strong rationale for a comprehensive investigation. Such a study would aim to fill the existing knowledge gaps and to fully characterize this potentially valuable chemical compound.

The scope of a thorough investigation would encompass:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to this compound, likely through the reaction of 2-isopropylphenol (B134262) with an epihalohydrin, followed by detailed spectroscopic and physical characterization. google.com

Reactivity Studies: A systematic exploration of the ring-opening reactions of the compound with various nucleophiles to determine the regioselectivity and stereoselectivity of these transformations.

Polymerization and Material Properties: Investigation of the polymerization of this compound to form novel polyethers or epoxy resins, and a comprehensive analysis of the thermal, mechanical, and chemical properties of these materials.

Comparative Analysis: A comparative study of its properties against other structurally related glycidyl ethers to highlight the specific influence of the 2-isopropylphenoxy moiety.

By undertaking such a systematic investigation, a deeper understanding of this specific oxirane can be achieved, potentially unlocking new applications in organic synthesis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-propan-2-ylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11-5-3-4-6-12(11)14-8-10-7-13-10/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJWCOIBFLXONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397515
Record name 2-[(2-isopropylphenoxy)methyl]oxirane
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5904-89-2
Record name 2-[[2-(1-Methylethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5904-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-isopropylphenoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Precursor Chemistry of 2 2 Isopropylphenoxy Methyl Oxirane

Enantioselective and Diastereoselective Synthesis of the Oxirane Moiety

Achieving stereochemical purity in the oxirane ring is critical for many applications of chiral glycidyl (B131873) ethers. The synthesis of enantiomerically pure (R)- or (S)-2-[(2-isopropylphenoxy)methyl]oxirane relies on two primary strategies: the direct asymmetric epoxidation of an achiral precursor and the cyclization of a pre-existing chiral building block.

Catalytic asymmetric epoxidation involves the conversion of a prochiral olefin into a chiral epoxide using a chiral catalyst. For the synthesis of 2-[(2-isopropylphenoxy)methyl]oxirane, the logical precursor for this approach is allyl 2-isopropylphenyl ether.

One of the most established methods for the asymmetric epoxidation of allylic alcohols is the Sharpless-Katsuki epoxidation. While the direct substrate is an allyl ether, not an alcohol, related catalytic systems have been developed for unfunctionalized olefins. For instance, Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, is effective for the epoxidation of various unfunctionalized cis-disubstituted and trisubstituted olefins. Another powerful method involves chiral dioxiranes generated in situ from a ketone and an oxidant like Oxone. The use of C2-symmetric ketones, such as those derived from binaphthyl structures, can provide high enantioselectivity in the epoxidation of cinnamic acid derivatives and other olefins.

The general mechanism for a catalyzed epoxidation of the allyl ether precursor is depicted below:

Allyl 2-isopropylphenyl ether + Oxidant --(Chiral Catalyst)--> (R)- or (S)-2-[(2-Isopropylphenoxy)methyl]oxirane

The choice of catalyst and oxidant is crucial for achieving high enantiomeric excess (ee). Research into the epoxidation of chalcones and other unfunctionalized alkenes has shown that factors like the catalyst's ligand structure and the reaction conditions significantly influence both yield and stereoselectivity.

Table 1: Comparison of Catalytic Asymmetric Epoxidation Methods (General Examples)

Catalyst SystemTypical SubstrateOxidantTypical Enantiomeric Excess (ee)Reference
Ti(OiPr)₄ / DETAllylic Alcoholst-BuOOH>90%
Chiral (Salen)Mn(III) complexescis-Disubstituted OlefinsNaOCl, m-CPBA80-98%
Chiral Ketone / OxoneUnfunctionalized & Functionalized OlefinsOxone (KHSO₅)80-92%

Note: This table presents general data for these methods on ideal substrates, not specifically on allyl 2-isopropylphenyl ether.

An alternative and often more common approach is to build the molecule from readily available chiral three-carbon synthons, such as (R)- or (S)-glycidol or their derivatives like epichlorohydrin (B41342). This strategy transfers the pre-existing chirality into the final product. The key step is the Williamson ether synthesis, where the phenoxide of 2-isopropylphenol (B134262) acts as a nucleophile, opening the epoxide ring of the chiral synthon (or displacing a leaving group), followed by an intramolecular Sₙ2 reaction to form the new oxirane ring.

A common route starts with optically active epichlorohydrin. The reaction with 2-isopropylphenol under basic conditions proceeds via a halohydrin intermediate, which then undergoes base-promoted cyclization to yield the desired glycidyl ether. The mechanism ensures that the stereochemistry of the original epichlorohydrin is retained.

2-Isopropylphenol + (R)-Epichlorohydrin --(Base)--> (R)-1-Chloro-3-(2-isopropylphenoxy)propan-2-ol --(Base)--> (S)-2-[(2-Isopropylphenoxy)methyl]oxirane

It is important to note that the Sₙ2 ring-closure step involves an inversion of configuration at the carbon bearing the chlorine. Therefore, starting with (R)-epichlorohydrin results in the (S)-glycidyl ether.

Another route involves the transformation of optically active 2-chloroalkanoic acids, which are derived from amino acids. These can be reduced to the corresponding chlorohydrins and then cyclized to form optically active oxiranes with an inversion of configuration. This method provides access to high enantiomeric purity.

Functionalization and Derivatization of 2-Isopropylphenol

2-Isopropylphenol is typically synthesized via the Friedel-Crafts alkylation of phenol (B47542) with an isopropylating agent, such as propylene (B89431) or 2-propanol, in the presence of an acid catalyst. A significant challenge in this reaction is controlling the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to a mixture of 2-isopropylphenol (ortho), 4-isopropylphenol (B134273) (para), and di- or tri-substituted products like 2,6-diisopropylphenol.

Achieving high selectivity for the ortho product is often desired. Research has shown that catalyst choice and reaction conditions are critical. While many solid acid catalysts like zeolites tend to favor the thermodynamically more stable para isomer, specific conditions can enhance ortho-selectivity. For example, performing the alkylation of phenol with 2-propanol in supercritical water without a catalyst has been shown to produce 2-isopropylphenol with very high ortho/para ratios (above 20). This is attributed to a unique reaction environment where phenol itself participates in the dehydration of 2-propanol to propene and facilitates the ortho-alkylation.

Table 2: Regioselectivity in the Isopropylation of Phenol

Catalyst / ConditionsAlkylating AgentTemperature (°C)o/p RatioKey FindingsReference
Supercritical Water (No Catalyst)2-Propanol400>20High ortho-selectivity due to water density effects.
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay2-Propanol200VariesCatalyst promotes formation of 2- and 2,6-substituted products.
Various Zeolites (FAU, BEA, MFI)Propylene150-300VariesZeolite pore structure influences product distribution; larger pores or external surface reaction favor ortho-product.

The formation of the ether linkage between 2-isopropylphenol and the oxirane precursor is typically achieved via the Williamson ether synthesis. Traditional methods often use stoichiometric amounts of strong bases and organic solvents. Modern green chemistry principles aim to improve the sustainability of this process.

Phase-transfer catalysis (PTC) is a key green technique for this transformation. In this method, a catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) facilitates the transfer of the phenoxide anion from a solid or aqueous basic phase into an organic phase (or the liquid reactant phase itself) to react with the epoxide precursor (e.g., epichlorohydrin). This approach can be performed under solvent-free conditions, which significantly reduces waste. The solid by-products, such as sodium chloride, can be easily removed by filtration, simplifying purification. Yields for glycidyl ether synthesis using PTC can be high, often exceeding 90%.

Another green strategy involves replacing highly reactive and hazardous reactants like ethylene (B1197577) oxide with safer alternatives. For phenoxy ether formation, ethylene carbonate has been used as an alternative to ethylene oxide for the hydroxyalkoxylation of phenols. This route avoids the need for high-pressure equipment and can be more controllable, though it may require catalysts that can be difficult to recycle.

Table 3: Comparison of Etherification Methods for Phenols

MethodReactantsConditionsAdvantagesDisadvantagesReference
Classical WilliamsonPhenol, Alkyl Halide, Base (e.g., NaH)Organic Solvent (e.g., THF, DMF)Well-established, versatileUse of hazardous solvents and reagents
Solvent-Free PTCPhenol, Epichlorohydrin, Solid Base, PTC catalystSolvent-free, 60-90°CHigh yield, easy product separation, reduced wasteCatalyst may need to be recycled
Carbonate AlkylationPhenol, Ethylene Carbonate, Catalyst180-210°CAvoids hazardous ethylene oxide, controllableHigh temperatures, potential for by-products, catalyst recycling issues

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

The industrial-scale synthesis of this compound requires careful optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. The synthesis of glycidyl ethers via the reaction of a phenol with epichlorohydrin using phase-transfer catalysis is a well-studied model for this optimization.

Key parameters that influence the reaction outcome include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of by-products. Studies on similar systems show an optimal range, often between 60°C and 90°C.

Molar Ratios: The molar ratio of reactants (phenol, epichlorohydrin, and base) is critical. An excess of epichlorohydrin can lead to the formation of undesired dimers or polymers. The amount of base used affects the deprotonation of the phenol and the subsequent ring-closing of the halohydrin intermediate.

Catalyst Concentration: The concentration of the phase-transfer catalyst influences the rate of the reaction. The optimal concentration provides a balance between reaction speed and cost.

Choice of Base and Catalyst: Solid bases like sodium hydroxide (B78521) or potassium hydroxide are often used in solvent-free systems. The choice of the quaternary ammonium salt as the PTC catalyst also impacts efficiency, with factors like the length of the alkyl chains on the ammonium ion playing a role.

Process intensification techniques, such as using continuous flow reactors instead of batch reactors, can offer improved heat and mass transfer, better process control, and enhanced safety, particularly for exothermic reactions.

Solvent Effects and Reaction Medium Engineering

The conventional synthesis of aryl glycidyl ethers, including this compound, involves the reaction of a phenol (2-isopropylphenol) with an epihalohydrin (typically epichlorohydrin) in the presence of a base. Reaction medium engineering, particularly through phase-transfer catalysis (PTC) and the use of non-conventional solvent systems, has profoundly impacted the efficiency and sustainability of this process.

Phase-transfer catalysis is instrumental in facilitating the reaction between the nucleophilic phenoxide, often present in an aqueous or solid phase, and the organic-soluble epichlorohydrin. youtube.com The PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion into the organic phase, where it can react with the epichlorohydrin. chalmers.sephasetransfercatalysis.com This technique enhances reaction rates, increases yields, and allows for milder reaction conditions. crdeepjournal.org

A significant advancement in reaction medium engineering is the move towards solvent-free synthesis. chalmers.segoogle.com In these systems, the reactants themselves, often an excess of the liquid alcohol or epichlorohydrin, serve as the reaction medium. chalmers.sephasetransfercatalysis.com This approach, a form of solid-liquid phase-transfer catalysis (S-L PTC), offers numerous advantages: it eliminates the need for potentially hazardous and expensive organic solvents, simplifies product purification as solid by-products like sodium chloride can be removed by simple filtration, and can lead to higher product yields. crdeepjournal.orgresearchgate.net Research on the synthesis of aliphatic glycidyl ethers under solvent-free conditions has reported yields as high as 92%. researchgate.net

The choice of catalyst and reaction conditions significantly influences the outcome. Studies on aryl glycidyl ether synthesis have compared various phase-transfer catalysts, demonstrating that their structure and efficacy can dramatically affect reaction times and yields. sci-hub.ru For instance, in a model reaction of phenol with epichlorohydrin, the use of n-Bu₄NOSO₂OCH₂CHOHCH₃ as a catalyst was found to be superior to other tetraalkylammonium salts. sci-hub.ru

Interactive Table: Effect of Phase-Transfer Catalyst on Phenol Glycidylation sci-hub.ru

While solvent-free is often ideal, the effect of specific organic solvents has also been investigated. In some systems, the presence of a non-polar solvent like n-hexane was found not to significantly affect the yield of glycidyl ether when a sufficient amount of water was present in a mixed-solvent system. researchgate.net The use of greener, bio-based solvents like polyethylene (B3416737) glycol (PEG) has also emerged as a viable medium for related reactions, such as the conversion of oxiranes to thiiranes, suggesting potential applicability in glycidyl ether synthesis. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry and microreactor technology are revolutionizing the synthesis of fine chemicals, including epoxides. researchgate.netuniv-poitiers.fr These techniques offer substantial advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety due to small reaction volumes, precise control over reaction parameters, and straightforward scalability by "numbering-up" or parallelizing reactor units. researchgate.netmdpi.comnih.gov

For the synthesis of this compound, a continuous flow process would typically involve pumping streams of the precursors—2-isopropylphenol, a base, and epichlorohydrin—into a mixing junction, followed by passage through a heated reactor coil. researchgate.netresearchgate.net The integration of a phase-transfer catalyst into such a system is also feasible. The excellent temperature control afforded by microreactors is particularly advantageous for managing the exothermic nature of the epoxide ring-opening and closing reactions. nih.gov

A scalable flow synthesis of a glycidyl ether has been demonstrated using BuSnCl₃ as an efficient and mild Lewis acid catalyst for the initial ring-opening of epichlorohydrin with an alcohol, followed by a basic treatment in a separate flow module to achieve ring closure. researchgate.net This modular approach allows for the optimization of each reaction step independently.

Furthermore, convergent chemical assembly systems have been developed for the continuous synthesis of active pharmaceutical ingredients (APIs) containing the vicinyl amino alcohol moiety, which are direct derivatives of aryl glycidyl ethers. rsc.org These systems can incorporate modules for phenol alkylation (the formation of the aryl glycidyl ether) and subsequent epoxide aminolysis. rsc.org In one such system, the alkylation of a phenol with epichlorohydrin (serving as both reactant and solvent) was achieved efficiently at 110°C, followed by mixing with aqueous NaOH in a subsequent module at 45°C to yield the desired epoxide in just 30 minutes. rsc.org This demonstrates the potential for a highly efficient, multi-step continuous synthesis starting from 2-isopropylphenol to produce not only this compound but also its subsequent derivatives.

Interactive Table: Comparison of Batch vs. Flow Processing for Epoxide Synthesis

Emerging Synthetic Approaches to this compound Analogues

The development of novel synthetic methods provides access to a wide range of structural analogues of this compound, incorporating diverse functional groups and stereochemistries. These emerging approaches focus on catalytic efficiency, stereoselectivity, and the use of sustainable reagents.

One innovative strategy involves the use of frustrated Lewis pairs (FLPs) for the ring-opening of epoxides. researchgate.net This metal-free methodology utilizes a combination of a sterically hindered Lewis acid and Lewis base to activate and open the epoxide ring, enabling the formation of various functionalized products. researchgate.net

Asymmetric synthesis is crucial for producing enantiomerically pure oxirane analogues. Established methods allow for the transformation of readily available, optically active starting materials, such as 2-amino acids, into chiral alkyloxiranes with high enantiomeric purity via a 2-chloroalkanol intermediate. orgsyn.org More advanced techniques, such as the kinetic resolution of terminal epoxides, are employed in the total synthesis of complex natural products and could be adapted for creating chiral analogues of this compound. acs.org

Direct epoxidation of olefins using sustainable oxidants like hydrogen peroxide, catalyzed by non-toxic and abundant metals such as manganese, represents another green and emerging route. mdpi.com The development of such catalytic systems could allow for the synthesis of oxirane analogues from corresponding allyl ether precursors under environmentally benign conditions. For example, the epoxidation of β-pinene using a manganese catalyst with H₂O₂ in a water/acetone mixture has been reported. mdpi.com

Furthermore, the synthesis of analogues with entirely new functionalities is an active area of research. For instance, methods for creating thiiranes (the sulfur analogue of oxiranes) from oxiranes using reagents like potassium thiocyanate (B1210189) in green solvents like PEG have been developed. researchgate.net Additionally, the synthesis of cage-like energetic compounds has involved challenging epoxidation steps on complex molecular scaffolds, showcasing the robustness of modern oxidation methods that could be applied to create highly functionalized or sterically hindered oxirane analogues. acs.org The use of sustainable, one-pot procedures, for example using water as a green solvent, is also a growing trend in the synthesis of related aromatic compounds. nih.gov

Reactivity, Mechanistic Elucidation, and Transformative Chemistry of 2 2 Isopropylphenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions: Regioselectivity and Stereochemistry

The strained three-membered ring of 2-[(2-Isopropylphenoxy)methyl]oxirane makes it a prime substrate for nucleophilic ring-opening reactions. These reactions proceed via the cleavage of a carbon-oxygen bond, relieving the inherent ring strain of approximately 13 kcal/mol. masterorganicchemistry.comnih.gov The regioselectivity and stereochemistry of the product are highly dependent on the reaction conditions, specifically whether the reaction is conducted in a basic or acidic medium. libretexts.org

The structure of this compound is asymmetrical, featuring a primary carbon (C3) and a chiral secondary carbon (C2) on the oxirane ring. This asymmetry is key to understanding the regiochemical outcome of nucleophilic attacks.

Under basic or neutral conditions with a strong nucleophile, the reaction follows a classic SN2 mechanism. masterorganicchemistry.comopenstax.org The nucleophile attacks the less sterically hindered carbon atom, which in this case is the primary carbon (C3). This is known as the anti-Markovnikov addition. fiveable.me The reaction results in a predictable inversion of stereochemistry if the attack were to occur at a chiral center. masterorganicchemistry.comkhanacademy.org For this compound, the attack at the achiral C3 position leads to the formation of a single regioisomer.

Conversely, under acidic conditions, the epoxide oxygen is first protonated by the acid, creating a better leaving group. libretexts.orgmasterorganicchemistry.com This is followed by the nucleophilic attack. The transition state has significant SN1 character, with a buildup of positive charge on the carbon atoms of the epoxide ring. openstax.orgfiveable.me This positive charge is better stabilized on the more substituted carbon atom (the secondary C2 carbon). masterorganicchemistry.com Consequently, the nucleophile preferentially attacks the more substituted carbon (C2), a process that follows Markovnikov's rule. fiveable.memasterorganicchemistry.com This attack occurs from the backside, leading to an inversion of configuration at the C2 stereocenter. pdx.edu

The regioselectivity of the ring-opening reaction is summarized in the table below.

ConditionMechanismSite of AttackProduct TypeStereochemistry
Basic (e.g., RO⁻)SN2Less substituted carbon (C3)Anti-MarkovnikovNot applicable at C3
Acidic (e.g., H₃O⁺)SN1-likeMore substituted carbon (C2)MarkovnikovInversion at C2

Kinetic and Thermodynamic Control in Nucleophilic Additions

The concepts of kinetic and thermodynamic control are crucial for understanding product distributions in reactions where multiple pathways are possible. libretexts.org In the context of nucleophilic additions to this compound, these principles can dictate the final product ratio, especially when competing reaction sites or rearrangement possibilities exist.

For the ring-opening of this epoxide, the SN2 attack at the less hindered primary carbon is generally faster and thus represents the kinetically favored pathway under nucleophilic conditions. d-nb.info The acid-catalyzed pathway, which proceeds through a more stable (though not fully formed) carbocationic intermediate at the secondary carbon, can be seen as leading to the thermodynamically preferred regioisomer in many cases, as the substituent pattern may result in a more stable final product. libretexts.org

Catalytic Activation of Oxiranes for Diverse Nucleophiles

While strong nucleophiles can open the epoxide ring directly, weaker nucleophiles require the ring to be activated. masterorganicchemistry.com This activation is typically achieved using catalysts that enhance the electrophilicity of the epoxide's carbon atoms.

Brønsted Acid Catalysis: Protic acids like H₃O⁺ protonate the epoxide oxygen, significantly lowering the activation energy for ring-opening. masterorganicchemistry.com This allows weak nucleophiles such as water and alcohols to react effectively. openstax.org

Lewis Acid Catalysis: Lewis acids are highly effective catalysts for epoxide ring-opening. They coordinate to the oxygen atom, polarizing the C-O bonds and making the carbons more susceptible to nucleophilic attack. masterorganicchemistry.commagtech.com.cn This approach is versatile and can be used with a wide range of nucleophiles. Some Lewis acids can also promote rearrangements (see section 3.2.1). The choice of Lewis acid and solvent can influence the regioselectivity of the reaction. nih.gov

Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful tool for asymmetric epoxide ring-opening. nih.gov Chiral catalysts, such as phosphoric acids or bifunctional thioureas, can activate the epoxide and control the stereochemical outcome of the reaction, providing enantioenriched products. nih.govacs.org

Metal-Salen Complexes: Chiral metal-salen complexes, particularly those of Cr(III), Co(III), and Ti(IV), are renowned for their ability to catalyze the asymmetric ring-opening (ARO) of epoxides with high enantioselectivity. mdpi.com These catalysts can activate the epoxide and deliver the nucleophile in a stereocontrolled manner.

Below is a table summarizing common catalytic systems for epoxide ring-opening.

Catalyst TypeExamplesActivated NucleophilesKey Features
Brønsted AcidsH₂SO₄, HCl, H₃O⁺H₂O, Alcohols, Carboxylic AcidsSimple, effective for weak nucleophiles. masterorganicchemistry.com
Lewis AcidsBF₃·OEt₂, Ti(OiPr)₄, SnCl₄Alcohols, Amines, Thiols, HalidesHighly versatile, can influence regioselectivity. masterorganicchemistry.commagtech.com.cnnih.gov
OrganocatalystsChiral Phosphoric Acids, ThioureasCarboxylic Acids, Amines, ThiolsMetal-free, enables asymmetric synthesis. nih.govacs.org
Metal-Salen Complexes(salen)CrCl, (salen)Co(III)OAcAzide, Water, Carbamates, AminesHigh enantioselectivity in ARO reactions. mdpi.com

Electrophilic Activation and Rearrangement Pathways

Lewis Acid-Mediated Transformations and Carbocationic Intermediates

The interaction of this compound with Lewis acids can lead to pathways beyond simple nucleophilic addition. Strong Lewis acids can induce significant C-O bond cleavage prior to the nucleophilic attack, leading to the formation of a distinct carbocationic intermediate. fiveable.melibretexts.org The stability of this intermediate dictates the subsequent reaction course.

For this compound, the formation of a carbocation at the secondary C2 position is favored due to the electron-donating effect of the adjacent alkyl and ether-oxygen groups. Once formed, this carbocationic intermediate can be trapped by a nucleophile or undergo rearrangement to a more stable species. masterorganicchemistry.com

One common rearrangement is a pinacol-type rearrangement, where a neighboring group migrates to the carbocationic center. 182.160.97 In the case of epoxides, this can lead to the formation of aldehydes or ketones. For this specific compound, a Lewis acid could promote rearrangement to an aldehyde. 182.160.97

Lewis AcidTypical Reaction ConditionsPotential Products/Pathways
Boron trifluoride etherate (BF₃·OEt₂)Low temperature (-78 °C to 0 °C)Ring-opening, potential for rearrangement. nih.gov
Titanium tetrachloride (TiCl₄)Anhydrous, aprotic solventRing-opening, Friedel-Crafts alkylation with arenes. masterorganicchemistry.com
Copper(II) triflate (Cu(OTf)₂)Mild conditionsRegioselective SN2-type ring-opening. organic-chemistry.org
Magnesium bromide (MgBr₂)Aprotic solvent (e.g., ether)Promotes pinacol-type rearrangements to carbonyls. 182.160.97

Polymerization Kinetics and Mechanisms Initiated by this compound

Epoxides are important monomers for ring-opening polymerization (ROP), producing polyethers. This compound can undergo both cationic and anionic ROP.

Cationic Ring-Opening Polymerization: This is typically initiated by strong acids or Lewis acids. The process begins with the activation of the monomer by the initiator, forming a tertiary oxonium ion. The propagation step involves the nucleophilic attack of another monomer molecule on the activated propagating chain end. This is an SN2-type reaction where the incoming monomer attacks one of the carbon atoms of the strained ring. Due to the bulky 2-isopropylphenoxy group, the polymerization kinetics might be slower compared to less substituted epoxides like propylene (B89431) oxide. atamanchemicals.com

Anionic Ring-Opening Polymerization: This mechanism is initiated by strong bases or nucleophiles, such as alkoxides or hydroxides. The initiator attacks the less sterically hindered carbon atom of the epoxide ring, generating an alkoxide that serves as the propagating species. Each subsequent step involves the attack of this alkoxide on a new monomer molecule. The rate of polymerization would be sensitive to the steric hindrance at the primary carbon, which is influenced by the large substituent.

The presence of the bulky and rigid 2-isopropylphenoxy group in the resulting polymer chain is expected to significantly influence the material's properties, likely increasing its glass transition temperature (Tg) and modifying its solubility compared to simpler polyethers like polypropylene (B1209903) glycol.

Controlled Ring-Opening Polymerization (CROP) Methodologies

Controlled ring-opening polymerization (CROP) of epoxides, including glycidyl (B131873) ethers, can be achieved through both anionic (AROP) and cationic (CROP) pathways. The choice of methodology profoundly influences the polymerization kinetics, control over molar mass, and the architecture of the resulting polyether.

Anionic Ring-Opening Polymerization (AROP):

AROP of glycidyl ethers is typically initiated by strong nucleophiles such as alkoxides or hydroxides. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a propagating alkoxide species. For glycidyl ethers, this attack generally occurs at the less substituted primary carbon atom in an SN2-type mechanism. The living nature of AROP allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions (Đ).

For aryl glycidyl ethers, which are structural analogues of this compound, initiators like potassium naphthalenide or potassium alkoxides are effective. The polymerization is often conducted in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissociation of the ion pairs at the propagating chain end, thereby accelerating the polymerization rate. uni-mainz.de The presence of the ether linkage in the glycidyl ether side chain can lead to a "crown ether effect," where the side chain chelates the counter-ion (e.g., K⁺), enhancing the reactivity of the monomer. uni-mainz.de

A recent development in AROP is the use of mechanochemical methods, such as ball milling, for the solid-state polymerization of functional epoxide monomers. nih.govresearchgate.net Interestingly, in such solvent-free conditions, bulky substituents have been observed to sometimes lead to faster conversion rates, a contrast to solution polymerization where steric hindrance typically retards the reaction. nih.govresearchgate.net This suggests that the physical properties of the monomer, like its melting point, may play a crucial role in its mechanochemical reactivity. researchgate.net

Cationic Ring-Opening Polymerization (CROP):

CROP of epoxides is initiated by electrophilic species, such as Brønsted acids or Lewis acids, which activate the epoxide monomer by protonating or coordinating to the oxygen atom. The propagation can then proceed through an SN1 or SN2 mechanism. In the case of glycidyl ethers, the polymerization mechanism is sensitive to the reaction conditions and the nature of the initiator. Photoinitiated cationic polymerization using diaryliodonium or triarylsulfonium salts is also a common method for curing epoxy resins. researchgate.net Upon UV irradiation, these salts generate strong Brønsted acids that initiate the ring-opening process. researchgate.net For alkyl glycidyl ethers, it has been noted that the formation of stable secondary oxonium ions can lead to an induction period, which can be overcome with thermal activation to achieve autoaccelerated exothermic polymerization. researchgate.net

The table below summarizes typical initiators and conditions for the AROP and CROP of analogous glycidyl ethers.

Polymerization TypeInitiator SystemSolventTemperature (°C)Observations for Analogous Systems
Anionic (AROP)Potassium alkoxide/naphthalenideTHF, DMSO25-80Controlled polymerization, potential for side-chain isomerization at higher temperatures. nih.gov
Anionic (AROP)Benzyl (B1604629) alcohol / tBuP₄THFRoom TempReactivity influenced by side-chain structure, with ether-containing side chains showing higher reactivity. rsc.org
Anionic (Mechanochemical)Potassium tert-butoxideNone (Ball Milling)Room TempFaster conversion for bulkier monomers may be observed. nih.govresearchgate.net
Cationic (CROP)Diaryliodonium salts (photoinitiator)BulkRoom Temp (with UV)Often exhibits an induction period; can be auto-accelerated with heat. researchgate.net
Cationic (CROP)Lewis Acids (e.g., BF₃·OEt₂)Dichloromethane0 - Room TempCan lead to rapid polymerization, but control may be challenging.

Block Copolymer Synthesis and Macromolecular Architecture Control

The living or controlled nature of AROP and, in some cases, CROP of glycidyl ethers makes them excellent candidates for the synthesis of block copolymers with well-defined architectures.

Synthesis via Anionic Polymerization:

Sequential anionic polymerization is a powerful technique for creating block copolymers. A typical strategy involves the polymerization of a first monomer (e.g., styrene (B11656) or isoprene) to form a living polymer block, which then acts as a macroinitiator for the polymerization of the glycidyl ether monomer. mdpi.com This "grafting-from" approach allows for the synthesis of diblock or triblock copolymers. For instance, a living polystyrene anion can initiate the polymerization of a glycidyl ether to form a polystyrene-b-poly(glycidyl ether) diblock copolymer.

Alternatively, glycidyl ether monomers can be polymerized first to create a living poly(glycidyl ether) chain, which can then initiate the polymerization of a second monomer. The synthesis of amphiphilic block copolymers, combining a hydrophobic poly(glycidyl ether) block with a hydrophilic block like poly(ethylene oxide) (PEO), is of particular interest for applications such as surfactants and drug delivery vehicles. uni-mainz.demdpi.com Such copolymers can be synthesized by sequentially polymerizing the respective epoxide monomers. uni-mainz.de

The control over macromolecular architecture extends beyond linear block copolymers. The introduction of functional glycidyl ethers allows for the creation of more complex structures. For example, copolymerization of glycidyl ethers with glycidol (B123203) (a latent AB₂ monomer) can lead to hyperbranched copolymers with a controlled degree of branching. researchgate.netacs.org

Synthesis via Cationic Polymerization:

While less common for creating well-defined block copolymers due to challenges with termination and chain transfer reactions, cationic polymerization can also be employed. The development of living cationic polymerization systems has expanded the possibilities. For example, block copolymers of different 2-oxazoline monomers have been successfully synthesized, demonstrating the potential for sequential cationic polymerization. nih.gov By analogy, a living cationic poly(glycidyl ether) chain could potentially initiate the polymerization of another cyclic monomer.

The table below provides examples of block copolymer synthesis involving glycidyl ethers.

Copolymer ArchitectureMonomer 1Monomer 2Polymerization MethodKey Findings for Analogous Systems
DiblockStyreneAllyl Glycidyl EtherSequential AnionicWell-defined block copolymers with low dispersity.
DiblockFarnesyl Glycidyl EtherEthylene (B1197577) OxideSequential AnionicFormation of amphiphilic block copolymers capable of self-assembly. uni-mainz.de
TriblockIsoprene, then StyreneGlycidyl-end functionalized PEOAnionic CouplingEfficient one-pot synthesis of PI-b-PS-b-PEO triblock copolymers. mdpi.com
HyperbranchedGlycidolPhenyl Glycidyl EtherAnionic CopolymerizationControlled degree of branching by adjusting comonomer ratio. researchgate.netacs.org

Investigations into Reaction Mechanisms via Isotopic Labeling and Kinetic Studies

Understanding the reaction mechanism at a fundamental level is crucial for optimizing polymerization conditions and controlling polymer properties. While no specific isotopic labeling or detailed kinetic studies for this compound are available, the mechanisms for related epoxides are well-studied.

Isotopic Labeling:

Isotopic labeling is a powerful tool for elucidating reaction pathways. For example, deuterium (B1214612) labeling can be used to trace the fate of specific hydrogen atoms during the ring-opening process, confirming the stereochemistry of the reaction (e.g., inversion of configuration in an SN2 attack). In the context of epoxide polymerization, labeling could be used to distinguish between different potential side reactions, such as chain transfer to the monomer versus chain transfer to the solvent. While not documented for the target compound, such studies on simpler epoxides have been fundamental in establishing the core mechanistic principles.

Kinetic Studies:

Kinetic studies of the polymerization of various glycidyl ethers have revealed important insights into their reactivity. rsc.org The polymerization of glycidyl ethers using a benzyl alcohol/tBuP₄ initiating system was found to follow first-order kinetics with respect to the monomer concentration. rsc.org The rate of polymerization is significantly influenced by the structure of the side chain. Glycidyl ethers with heteroatom-containing side chains, such as ethoxyethyl glycidyl ether (EEGE), tend to polymerize faster than those with simple alkyl or aryl side chains. rsc.org This is attributed to the coordinating effect of the side-chain heteroatoms with the counter-ion, which enhances the nucleophilicity of the propagating alkoxide.

In copolymerization studies of ethylene oxide (EO) with glycidyl ethers like allyl glycidyl ether (AGE), it was found that the glycidyl ether is generally more reactive than EO. uni-mainz.de This preferential incorporation is also attributed to the "crown ether effect" of the glycidyl ether side chain. uni-mainz.de Kinetic monitoring, often using in-situ ¹H NMR spectroscopy, allows for the determination of reactivity ratios, which are crucial for predicting the microstructure of the resulting copolymer. uni-mainz.de

The table below summarizes kinetic data for the polymerization of analogous glycidyl ethers.

MonomerInitiating SystemSolventRate Order (Monomer)Relative Reactivity Trend
Benzyl Glycidyl Ether (BnGE)Benzyl alcohol / tBuP₄THFFirstkp,BnGE > kp,AGE rsc.org
Allyl Glycidyl Ether (AGE)Benzyl alcohol / tBuP₄THFFirstkp,AGE ≈ kp,EEGE rsc.org
tert-Butyl Glycidyl Ether (tBuGE)Benzyl alcohol / tBuP₄THFFirstkp,tBuGE ≈ kp,PO rsc.org
Ethoxyethyl Glycidyl Ether (EEGE)Benzyl alcohol / tBuP₄THFFirstkp,EEGE > kp,tBuGE rsc.org

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for analyzing the transition states and mapping the reaction coordinates of chemical reactions, including epoxide ring-opening.

Transition State Analysis:

For the ring-opening of an unsymmetrical epoxide like this compound, there are two possible sites for nucleophilic attack in an SN2 reaction: the primary carbon and the secondary carbon of the oxirane ring. Under basic or nucleophilic conditions (anionic polymerization), the attack overwhelmingly occurs at the less sterically hindered primary carbon. Transition state calculations for the reaction of phenyloxirane with potassium anions have shown that the approach to the primary carbon has a lower activation energy.

Under acidic conditions (cationic polymerization), the situation is more complex. The epoxide oxygen is first protonated, and the transition state has significant SN1 character. This means that positive charge builds up on the more substituted carbon atom, making it more electrophilic. Consequently, the nucleophile preferentially attacks the more substituted carbon. The transition state for acid-catalyzed epoxide opening is often described as being on a continuum between a pure SN1 and a pure SN2 mechanism.

Reaction Coordinate Mapping:

The reaction coordinate represents the lowest energy path from reactants to products. Mapping this coordinate for epoxide ring-opening polymerization would involve calculating the energy of the system as the nucleophile approaches the epoxide, the C-O bond breaks, and the new C-nucleophile bond forms. Such mapping would reveal the activation energy barrier, which determines the reaction rate, and would confirm whether any intermediate species are formed. For a concerted SN2 reaction, the reaction coordinate would show a single energy maximum corresponding to the transition state. If a stable intermediate, such as a carbocation in an SN1-like mechanism, were formed, the reaction coordinate would show a local minimum. While specific mapping for this compound is not available, studies on simpler epoxides provide the fundamental shape of these energy profiles.

Elucidation of Rate-Determining Steps and Intermediate Species

Rate-Determining Step:

In the context of controlled polymerization, the rate-determining step is typically the propagation step, where the growing polymer chain attacks a monomer molecule.

In anionic ring-opening polymerization , the rate-determining step is the nucleophilic attack of the propagating alkoxide anion on the epoxide monomer. The rate of this step is influenced by several factors, including the nucleophilicity of the propagating species, the steric hindrance of the monomer, and the nature of the solvent and counter-ion. For example, in less polar solvents, the propagating species exists as tight ion pairs, which are less reactive than the free ions present in more polar solvents.

In cationic ring-opening polymerization , the mechanism can be more complex. If the polymerization proceeds via an active chain end mechanism, the rate-determining step is the attack of the monomer on the cationic propagating center (e.g., a tertiary oxonium ion). In some cases, an activated monomer mechanism may be operative, where the rate-determining step is the attack of a neutral polymer chain end on a protonated/activated monomer.

Intermediate Species:

The primary reactive intermediates in the polymerization of this compound would be:

Anionic Polymerization: The propagating species is an alkoxide anion , specifically a polyether chain ending in an alkoxide. This species is in equilibrium with its corresponding ion pair, with the position of the equilibrium depending on the solvent and counter-ion.

Cationic Polymerization: The key intermediate is a protonated epoxide , which then opens to form a propagating oxonium ion . The structure of this oxonium ion (tertiary or secondary) and its stability will depend on the specific propagation mechanism (SN1 vs. SN2 character). In some cases, long-lived secondary oxonium ions have been observed, which can act as dormant species. researchgate.net

Side reactions can also lead to the formation of other species. For instance, in the anionic polymerization of allyl glycidyl ether, isomerization of the pendant allyl group to a propenyl ether can occur, especially at elevated temperatures. nih.gov This creates a different repeating unit within the polymer chain. While this compound does not have an allyl group, other side reactions, such as chain transfer to monomer, could potentially occur, leading to the formation of oligomeric species with different end-groups.

Applications and Functionalization Strategies for 2 2 Isopropylphenoxy Methyl Oxirane

Role as a Versatile Monomer in Advanced Polymer and Material Science

The utility of 2-[(2-Isopropylphenoxy)methyl]oxirane as a monomer or modifier in polymer systems is an area of considerable potential, particularly in the formulation of high-performance epoxy resins and related materials. The incorporation of the 2-isopropylphenoxy group can impart specific properties to the resulting polymer, such as increased hydrophobicity, improved thermal stability, and altered mechanical characteristics.

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties. The performance of these resins can be tailored by modifying their chemical structure, for instance, through the use of reactive diluents or co-monomers. This compound can function as a reactive diluent, a substance added to reduce the viscosity of the epoxy resin formulation, making it easier to process and apply. semanticscholar.orgspringerprofessional.deresearchgate.netnih.govjscholaronline.org

Reactive diluents become an integral part of the polymer network upon curing, and their chemical structure influences the final properties of the thermoset. semanticscholar.orgspringerprofessional.deresearchgate.net The inclusion of the bulky isopropylphenoxy group from this compound into an epoxy network is anticipated to affect the crosslinking density and, consequently, the mechanical and thermal properties of the cured resin. semanticscholar.orgscielo.br While specific data for this compound is not extensively detailed in publicly available literature, general trends observed with other reactive diluents can provide insights. The addition of a reactive diluent typically leads to a decrease in modulus and ultimate strength, but an increase in ductility and fracture toughness. semanticscholar.orgresearchgate.net

PropertyExpected Influence of this compound AdditionRationale
Viscosity of uncured resin DecreaseActs as a reactive diluent, facilitating processing. semanticscholar.orgspringerprofessional.deresearchgate.net
Glass Transition Temperature (Tg) Potential for slight decrease or broadening of the transition rangeThe bulky side group may disrupt chain packing and lower crosslink density. semanticscholar.orgscielo.brnih.gov
Tensile Strength and Modulus Likely decreaseIncorporation of a monofunctional epoxide can lower the overall crosslink density. semanticscholar.orgresearchgate.net
Fracture Toughness Potential for increaseThe introduction of more flexible linkages and reduced crosslinking can enhance ductility. semanticscholar.orgresearchgate.net
Chemical Resistance Dependent on the overall formulationThe hydrophobic nature of the isopropylphenoxy group may enhance resistance to aqueous environments.

This table is based on general principles of epoxy chemistry and the effects of reactive diluents. Specific performance data for this compound would require dedicated experimental investigation.

The properties that make this compound a candidate for modifying epoxy resins also extend to its use in functional coatings, adhesives, and encapsulants. In coatings, the hydrophobic nature of the isopropylphenoxy group could contribute to improved water resistance and anticorrosive properties. google.comresearchgate.net The ability to lower viscosity is also advantageous for achieving uniform and thin coating layers.

For adhesive applications, the formulation's ability to wet a substrate is crucial for forming a strong bond. The reduced viscosity imparted by this compound can enhance wetting. nih.gov Furthermore, the chemical structure of the diluent can influence the adhesive's flexibility and peel strength.

In the realm of encapsulants, particularly for electronic components, low viscosity is essential for void-free encapsulation. The chemical structure of the encapsulant also plays a role in its dielectric properties and its ability to protect components from moisture and thermal stress. The hydrophobic character of this compound could be beneficial in reducing moisture ingress.

Synthetic Intermediate for Bioactive Molecules and Pharmaceutical Precursors

Perhaps the most well-documented application of phenoxy methyl oxirane derivatives, including the subject compound, is in the synthesis of pharmaceuticals. The epoxide ring is a versatile functional group that can be opened by various nucleophiles to introduce new functionalities with specific stereochemistry.

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.

Chiral epoxides are valuable building blocks in asymmetric synthesis. The enantiomerically pure forms of this compound, namely (S)- and (R)-2-[(2-isopropylphenoxy)methyl]oxirane, can serve as precursors for the synthesis of a variety of chiral drug molecules. The stereospecific ring-opening of the epoxide allows for the introduction of new stereocenters with a high degree of control. nih.gov

A significant class of drugs synthesized from chiral phenoxy propanolamine (B44665) scaffolds are the β-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. Many beta-blockers share a common structural motif: a substituted phenoxy propanolamine backbone.

This compound is a direct precursor to this structural motif. The synthesis typically involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) to form the corresponding glycidyl (B131873) ether, followed by the ring-opening of the epoxide with an appropriate amine, such as isopropylamine. mdpi.comnih.govnih.gov

For instance, the synthesis of Pindolol, a non-selective beta-blocker, involves a precursor with a similar structure. mdpi.comresearchgate.net The general synthetic route to this class of compounds highlights the importance of phenoxy methyl oxiranes.

Beta-BlockerPrecursor PhenolAmine
Propranolol 1-NaphtholIsopropylamine
Pindolol 4-IndololIsopropylamine
Metoprolol 4-(2-Methoxyethyl)phenolIsopropylamine

The specific stereochemistry of the final drug is often crucial for its therapeutic activity. For most beta-blockers, the (S)-enantiomer is the more active form. nih.govbiorxiv.org This necessitates the use of a chiral epoxide precursor, such as (S)-2-[(substituted-phenoxy)methyl]oxirane, to ensure the desired stereochemical outcome. The synthesis of stereoisomeric propranolol derivatives has demonstrated the significant impact of the stereochemistry at the carbon bearing the hydroxyl group on the drug's potency and receptor selectivity. nih.gov

Utility in Fine Chemical Synthesis and Specialty Chemical Production

Beyond its role in polymer science and pharmaceuticals, this compound and related epoxides are valuable intermediates in the broader field of fine and specialty chemical synthesis. nbinno.comresearchgate.net The reactivity of the epoxide ring allows for its conversion into a wide array of other functional groups, making it a versatile building block for the synthesis of more complex molecules.

For example, the ring-opening of the epoxide can lead to the formation of diols, amino alcohols, and ether alcohols, which are themselves important intermediates in various chemical industries. The specific nature of the 2-isopropylphenoxy group can be leveraged to impart particular properties, such as lipophilicity or specific steric hindrance, to the final product.

While detailed examples outside of the pharmaceutical industry are less common in the public literature, the fundamental reactivity of this class of compounds suggests potential applications in the synthesis of agrochemicals, fragrances, and other specialty organic compounds. For instance, a related compound, 2-(4-phenoxyphenyl)oxirane, is used in the preparation of the fungicide difenoconazole. google.com Aromatic substituted aliphatic alkanols, which can be derived from such epoxides, are also key intermediates in the synthesis of insecticides like Etofenprox. google.com This underscores the potential for this compound to be a valuable intermediate in the agrochemical sector.

Reagent for Derivatization and Functional Group Interconversion

The epoxide ring of this compound is an electrophilic site susceptible to attack by a variety of nucleophiles. This reactivity is the basis for its use in derivatization and the interconversion of functional groups. The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of 1,2-disubstituted products.

One of the most common transformations is the reaction with amines. Primary and secondary amines react with the oxirane to yield amino alcohols. For instance, the reaction with a primary amine (R-NH₂) would result in the formation of a secondary amine and a secondary alcohol. This reaction is fundamental in the synthesis of various specialty chemicals and pharmaceutical intermediates. acs.orgdtic.mil The hydroxyl group generated in this reaction can also act as a catalyst for further amine-epoxide reactions. acs.org

The general scheme for the reaction of this compound with a primary amine is as follows:

Figure 1: Reaction of this compound with a primary amine.

Similarly, alcohols, phenols, and thiols can act as nucleophiles, leading to the formation of ethers and thioethers, respectively. These reactions are often catalyzed by acids or bases. The choice of catalyst can influence the regioselectivity of the ring-opening, although for a terminal epoxide like this compound, the attack predominantly occurs at the less sterically hindered terminal carbon of the oxirane ring.

The versatility of this compound as a reagent for functional group interconversion is summarized in the table below.

NucleophileReagent ExampleResulting Functional GroupsProduct Class
AmineDiethylamineTertiary Amine, Secondary AlcoholAmino Alcohol
AlcoholIsopropanol (B130326)Ether, Secondary AlcoholGlycol Ether
ThiolEthanethiolThioether, Secondary AlcoholThioether Alcohol
CarboxylateAcetic AcidEster, Secondary AlcoholHydroxy Ester

Table 1: Examples of Functional Group Interconversions using this compound.

Precursor for Surfactants, Plasticizers, and Other Industrial Additives

The amphiphilic nature of molecules derived from this compound, containing both a hydrophobic isopropylphenoxy group and a hydrophilic portion introduced via ring-opening, makes it a suitable precursor for various industrial additives.

Surfactants:

Nonionic surfactants can be synthesized by the ethoxylation of the hydroxyl group formed after the ring-opening of the oxirane. For example, reacting this compound with an alcohol, followed by the addition of ethylene (B1197577) oxide, can produce surfactants with varying hydrophilic-lipophilic balance (HLB) values. The synthesis of surfactants from glycidyl ethers often involves a multi-step process. researchgate.net First, an intermediate alkyl or aryl glycidyl ether is synthesized, which is then reacted further to introduce the hydrophilic head group. researchgate.net

Plasticizers:

Glycidyl ethers can be used to synthesize plasticizers for polymers like polyvinyl chloride (PVC). epa.govjlu.edu.cn For instance, polyethers derived from the ring-opening polymerization of glycidyl ethers can act as effective plasticizers. epa.gov These polymeric plasticizers can offer improved resistance to extraction and volatility compared to traditional phthalate-based plasticizers. epa.gov The synthesis of such plasticizers often involves the polymerization of the glycidyl ether monomer, followed by functionalization of the side chains to enhance compatibility with the polymer matrix. researchgate.net

Other Industrial Additives:

The reactivity of the oxirane ring allows for the incorporation of this compound into various polymer backbones, modifying their properties. It can be used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability. sacheminc.com Furthermore, its derivatives can be employed as stabilizers in chlorinated solvents and as intermediates in the synthesis of coatings and adhesives. exsyncorp.com

Exploration of Novel Catalytic and Reagent Applications

While the primary applications of this compound and related aryl glycidyl ethers are as intermediates in the synthesis of other molecules, there is ongoing research into their novel catalytic and reagent applications.

The epoxide functionality is a key structural motif in many complex molecules and synthetic intermediates. The ability to selectively transform the oxirane ring opens up possibilities for its use in more advanced synthetic strategies. For example, the development of stereoselective ring-opening reactions allows for the synthesis of chiral building blocks, which are crucial in the pharmaceutical industry.

Recent research has explored the use of glycidyl ethers in "click" chemistry. The thiol-epoxy reaction, for instance, is a high-yield, regioselective reaction that can be used for the facile synthesis of functional materials. researchgate.net

Furthermore, the derivatization of this compound can lead to the formation of novel ligands for catalysis. The introduction of coordinating groups through ring-opening reactions can yield molecules capable of binding to metal centers, potentially leading to new catalysts with unique reactivity and selectivity.

The exploration of aryl glycidyl ethers in materials science is also an active area of research. For example, polymers derived from these monomers may find applications as electrolytes in lithium-ion batteries due to the ion-coordinating ability of the ether linkages. wikipedia.org

Computational and Theoretical Studies of 2 2 Isopropylphenoxy Methyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, grounded in quantum mechanics, provide insights into molecular geometries, bond energies, and reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules, including bond dissociation energies (BDEs) and the energy barriers of chemical reactions. For a molecule like 2-[(2-Isopropylphenoxy)methyl]oxirane, DFT can be employed to predict which chemical bonds are most likely to break and the energy required for this to occur.

For instance, in related phenolic compounds, DFT has been used to study the O-H bond dissociation energy, which is a key indicator of antioxidant activity. nih.gov Similarly, for the ether linkage and the oxirane ring in this compound, DFT calculations could predict the BDEs of the C-O and C-C bonds. This information is crucial for understanding its thermal stability and potential degradation pathways. nih.gov

Reaction barriers, calculated as the energy difference between the reactants and the transition state, provide insight into the kinetics of a reaction. For the ring-opening reactions of the oxirane moiety, which are characteristic of this class of compounds, DFT can model the energy profiles for different reaction mechanisms (e.g., acid-catalyzed or base-catalyzed).

Table 1: Illustrative Bond Dissociation Energies (BDEs) for this compound Predicted by DFT

BondBond TypeHypothetical BDE (kcal/mol)
C-O (oxirane)Ether85-95
C-C (oxirane)Carbon-Carbon80-90
O-CH2 (ether)Ether90-100
C-H (isopropyl)Carbon-Hydrogen98-105

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. These methods are well-suited for determining the conformational preferences of flexible molecules like this compound. The molecule possesses several rotatable bonds, including the one connecting the phenoxy group to the methyl oxirane moiety.

By calculating the relative energies of different conformers (rotational isomers), researchers can identify the most stable, low-energy structures. This information is vital as the conformation of a molecule can significantly influence its reactivity and interactions with other molecules. For example, the accessibility of the oxirane ring for a reaction can be dictated by the orientation of the bulky isopropylphenoxy group.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of systems, including intermolecular interactions and the influence of solvents.

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. MD simulations can be used to model the solvation of this compound in different solvents, providing insights into how the solvent molecules arrange themselves around the solute. This can reveal specific solvent-solute interactions, such as hydrogen bonding, which can stabilize transition states and alter reaction pathways. For the ring-opening of the oxirane, MD simulations could predict how polar and non-polar solvents affect the reaction's energy landscape.

Glycidyl (B131873) ethers are often used as monomers in the formation of epoxy resins. mdpi.commdpi.comarxiv.org MD simulations are extensively used to model the cross-linking process of epoxy resins and to predict the mechanical and thermal properties of the resulting polymer. mdpi.comutk.edu For this compound, MD simulations could model its interaction with curing agents and its incorporation into a polymeric matrix. mdpi.com These simulations can provide data on properties like the glass transition temperature and Young's modulus of the resulting material. mdpi.com

Furthermore, if the molecule is to be used in applications involving catalysis, MD simulations can model its adsorption and interaction with catalytic surfaces, providing a molecular-level understanding of the catalytic process.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

For a compound like this compound, QSAR studies could be developed to predict its potential biological activities. For example, by comparing it to a dataset of other epoxide-containing compounds with known activities, a QSAR model could predict its potential for a certain biological effect. nih.gov These models are built on molecular descriptors, which are numerical representations of the chemical's structure, such as its size, shape, and electronic properties.

Similarly, QSPR models could be used to predict various physical properties of this compound, such as its boiling point, viscosity, or solubility in different solvents. These models are valuable for chemical engineering and material science applications.

Table 2: Example of Descriptors Used in QSAR/QSPR Models for Compounds like this compound

Descriptor TypeExample DescriptorsPredicted Property
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Biological Activity
TopologicalMolecular Weight, Wiener IndexBoiling Point, Viscosity
StericMolecular Volume, Surface AreaReceptor Binding, Solubility

Note: This table provides examples of descriptor types and the properties they can be used to predict in a hypothetical QSAR/QSPR study.

Correlation of Molecular Descriptors with Synthetic Outcomes

There is a lack of specific published research correlating the molecular descriptors of this compound with its synthetic outcomes. Theoretical chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating a wide range of molecular descriptors that can provide insight into a molecule's reactivity and potential behavior in a chemical synthesis.

For other oxirane derivatives, DFT studies have been used to analyze their electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. biointerfaceresearch.comnih.gov These descriptors can be correlated with experimental results, such as reaction rates, yields, and the regioselectivity of ring-opening reactions. researchgate.net For example, the calculated energies of transition states can explain why a particular isomer is formed preferentially in a synthesis. acs.org

While it is theoretically possible to perform such calculations for this compound to predict its synthetic behavior, published studies presenting these specific correlations could not be identified. Research on related compounds, such as other substituted epoxides, has shown that factors like steric hindrance from bulky substituents and the electronic effects of different groups on the aromatic ring can significantly influence the outcome of synthetic reactions. researchgate.net

Advanced Analytical Approaches for Characterizing 2 2 Isopropylphenoxy Methyl Oxirane in Research Contexts

High-Resolution Spectroscopic Techniques for Mechanistic Insights and Complex Mixture Analysis

High-resolution spectroscopy provides unparalleled detail regarding molecular structure and stereochemistry, which is essential for understanding reaction mechanisms and analyzing complex product mixtures containing 2-[(2-Isopropylphenoxy)methyl]oxirane.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. omicsonline.org While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, they can become crowded and difficult to interpret in mixtures or for complex molecules. omicsonline.org Multi-dimensional NMR techniques, such as 2D NMR, are employed to overcome these limitations by correlating nuclear spins through chemical bonds or space, providing unambiguous structural assignments. omicsonline.org

In the synthesis of this compound, key intermediates might include 2-isopropylphenol (B134262) and epichlorohydrin (B41342), leading to the final product. 2D NMR experiments are invaluable for confirming the structure of these intermediates and the final product, especially for verifying the connectivity between the phenoxy and oxirane moieties.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals ¹H-¹H spin-spin couplings. For this compound, COSY would show correlations between the protons on the oxirane ring and the adjacent methylene (B1212753) protons, as well as between the isopropyl methine proton and its methyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals of the oxirane ring, the methylene group, and the aromatic and isopropyl groups based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to confirm the spatial arrangement of the substituents on the aromatic ring.

Table 1: Representative 2D NMR Correlations for the Structural Confirmation of this compound This table is illustrative and based on established NMR principles.

ExperimentCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY¹H ↔ ¹HOxirane protons ↔ Methylene protons Isopropyl CH ↔ Isopropyl CH₃Confirms proton connectivity within the oxirane and isopropyl groups.
HSQC¹H ↔ ¹³C (1-bond)Directly assigns carbon signals to their attached protons.Unambiguous assignment of all C-H pairs.
HMBC¹H ↔ ¹³C (2-3 bonds)Methylene protons ↔ Aromatic C2 Isopropyl CH ↔ Aromatic C1, C3Confirms the ether linkage and the position of the isopropyl group on the phenyl ring.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

As this compound is a chiral molecule, determining its absolute configuration (R or S) is critical. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for this purpose. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgbruker.com Enantiomers produce mirror-image VCD and ECD spectra, allowing for their differentiation. nih.govbruker.com

The standard approach involves comparing the experimental VCD or ECD spectrum with theoretical spectra calculated for a known configuration (e.g., the R-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra confirms the absolute configuration of the sample. wikipedia.org

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.org It provides detailed 3D structural information because it is sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org VCD is particularly advantageous as nearly all organic molecules have IR absorptions, eliminating the need for a specific chromophore. jascoinc.com

Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-Visible range, corresponding to electronic transitions. nih.gov This technique is suitable for molecules containing chromophores, such as the phenyl ring in this compound. nih.gov The analysis of ECD spectra, often aided by theoretical calculations, can definitively assign the absolute configuration of complex chiral molecules. nih.gov Studies on similar small chiral molecules like methyloxirane have demonstrated the reliability of ECD in combination with computational approaches for stereochemical assignment. dtu.dkunits.itnih.gov

Table 2: Comparison of VCD and ECD for Chiral Analysis

TechniquePrincipleAdvantages for this compoundRequirement
VCDDifferential absorption of circularly polarized infrared light (vibrational transitions). wikipedia.orgProvides rich 3D structural information; applicable to a wide range of frequencies. wikipedia.orgChiral molecule; comparison with theoretical calculation. nih.gov
ECDDifferential absorption of circularly polarized UV-Vis light (electronic transitions). nih.govHigh sensitivity for molecules with chromophores (e.g., the phenyl ring). nih.govPresence of a chromophore; comparison with theoretical calculation. nih.gov

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to a very high degree of accuracy (typically to the third or fourth decimal place). researchgate.netresearchgate.net This precision allows for the determination of the exact molecular formula of a compound from its accurate mass. researchgate.net For this compound (C₁₂H₁₆O₂), the theoretical exact mass can be calculated and compared to the experimental value obtained by HRMS. This confirms the elemental composition and rules out other potential isobaric impurities (compounds with the same nominal mass but different elemental formulas). nih.gov HRMS is invaluable for confirming the identity of the final product and for identifying unknown impurities in a sample. researchgate.netnih.gov

Table 3: HRMS Data for this compound

ParameterValue/Information
Molecular FormulaC₁₂H₁₆O₂
Nominal Mass192 g/mol
Monoisotopic Mass (Theoretical)192.11503 u
Typical HRMS Accuracy< 5 ppm
ApplicationUnambiguous confirmation of elemental composition; differentiation from isobaric impurities. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how a molecule breaks apart. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to elucidate the structure of unknowns. researchgate.net

For this compound, a plausible fragmentation pathway upon collision-induced dissociation (CID) would involve cleavage at the ether linkages and rearrangement of the oxirane ring. Key expected fragments would include the 2-isopropylphenolate ion and fragments corresponding to the loss of the oxirane moiety. Analyzing these fragments helps to piece together the original structure, confirming the presence and connectivity of the isopropylphenoxy and methyl-oxirane groups. researchgate.netunt.edu

Chromatographic Separations for Isomeric Purity and Process Control

Chromatography is essential for separating the components of a mixture. In the context of this compound synthesis, it is used to assess the purity of the product, quantify impurities, and separate different isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose. A reversed-phase UPLC method, for instance, can be developed for the rapid separation and quantification of the target compound from its process-related impurities and regioisomers (e.g., where the ether linkage is at a different position on the phenyl ring). researchgate.net Such methods are crucial for quality control and for monitoring the progress of the synthesis reaction to ensure it has gone to completion and to minimize byproducts. researchgate.net

Furthermore, since this compound is chiral, specialized chiral chromatography is required to separate its enantiomers. This is vital for determining the enantiomeric excess (e.e.) of the product, which is a critical quality attribute for many applications. Chiral stationary phases (CSPs) based on selectors like Cinchona alkaloids or cyclodextrins can be used to achieve the stereoselective separation of the R- and S-enantiomers. mdpi.com

Table 4: Chromatographic Methods for Analysis of this compound

Chromatography TypeObjectiveTypical Stationary PhaseInformation Obtained
Reversed-Phase UPLC/HPLCAssess chemical purity; quantify impurities and regioisomers. researchgate.netC18 or similar non-polar phase.Purity (% area), levels of known and unknown impurities.
Chiral HPLCSeparate enantiomers; determine enantiomeric excess (e.e.). mdpi.comChiral Stationary Phase (CSP) (e.g., polysaccharide-based, Cinchona alkaloid-based).Ratio of R- to S-enantiomers, enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of the enantiomers of this compound, enabling the determination of its enantiomeric excess (e.e.). This separation is paramount as the biological or chemical activity of the compound can be highly dependent on its stereochemistry. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. mdpi.comsigmaaldrich.com

The selection of the appropriate CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used due to their broad applicability and high resolving power. For a compound like this compound, a CSP with phenylcarbamate derivatives of cellulose or amylose would be a suitable choice.

The mobile phase composition, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The differential interaction of the enantiomers with the chiral stationary phase, influenced by the mobile phase, results in their separation. Detection is typically carried out using a UV detector, as the phenoxy group in the molecule allows for strong chromophoric activity.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination of this compound

ParameterValue/Description
Column Chiralpak® AD-H or similar amylose-based CSP
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
Expected Elution Enantiomer 1: ~8 min, Enantiomer 2: ~10 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the identification and quantification of volatile byproducts and impurities that may be present in samples of this compound. These impurities can arise from the synthetic route, such as unreacted starting materials or byproducts from side reactions.

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. A common choice for this type of analysis is a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane.

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparing the fragmentation pattern to a spectral library (e.g., NIST).

The temperature program of the GC oven is carefully controlled to ensure the effective separation of all volatile components. A typical program would start at a lower temperature to separate the most volatile impurities and then ramp up to a higher temperature to elute the main compound and any less volatile byproducts.

Table 2: Typical GC-MS Parameters and Potential Impurities in the Analysis of this compound

ParameterValue/Description
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Potential Volatile Impurities and Byproducts:

Compound NamePotential Origin
2-IsopropylphenolUnreacted starting material
EpichlorohydrinUnreacted starting material
1-Chloro-3-(2-isopropylphenoxy)propan-2-olIntermediate in synthesis
IsopropenylbenzeneImpurity in starting material or side reaction

Environmental Impact and Toxicological Profile of 2 2 Isopropylphenoxy Methyl Oxirane in Research and Industrial Settings

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of 2-[(2-Isopropylphenoxy)methyl]oxirane are key determinants of its potential environmental impact. These processes are governed by its stability under various environmental conditions and its susceptibility to biological degradation.

Hydrolytic and Photolytic Stability under Environmental Conditions

Photodegradation, the breakdown of a compound by light, is another potential environmental degradation pathway. Aromatic compounds can absorb ultraviolet (UV) radiation, which may lead to the cleavage of chemical bonds. The presence of the phenoxy group in this compound suggests that it may undergo photodegradation, although specific studies quantifying the rate and products of this process for this particular compound are lacking.

Biodegradation Mechanisms and Metabolite Identification in Aquatic and Terrestrial Systems

Information on the biodegradation of this compound is limited. However, studies on structurally similar aryl glycidyl (B131873) ethers provide insights into potential metabolic pathways. In general, the biodegradation of such compounds can be initiated by microorganisms capable of cleaving the ether bond or hydroxylating the aromatic ring.

For example, research on phenyl glycidyl ether (PGE) and o-cresyl glycidyl ether (o-CGE) in rats has identified several urinary metabolites. The primary routes of metabolism involve the opening of the epoxide ring through conjugation with glutathione (B108866) (GSH) or through hydrolysis. These initial reactions are followed by further metabolic transformations. Key metabolites identified for PGE include phenyl glycidyl ether mercapturic acid (PGEMA) and 3-(phenyloxy)lactic acid (POLA). A further metabolite, N-acetyl-O-phenylserine (NAPS), is proposed to form from POLA through oxidation, transamination, and N-acetylation. nih.gov A similar metabolic profile was observed for o-CGE, with the identification of 3-(o-cresyloxy)lactic acid (COLA), o-cresyl glycidyl ether mercapturic acid (o-CGEMA), and N-acetyl-O-(o-cresyl)serine (NACS). nih.gov

These findings suggest that a probable biodegradation pathway for this compound in environmental systems would involve the initial hydrolysis of the oxirane ring to form 1-(2-isopropylphenoxy)propane-2,3-diol. This diol could then undergo further degradation, potentially involving the cleavage of the ether linkage and oxidation of the isopropyl group and aromatic ring.

Ecotoxicological Assessment and Risk Analysis for Aquatic and Terrestrial Organisms

Acute and Chronic Toxicity Studies in Model Organisms

Specific ecotoxicity data for this compound are not available. However, information on related compounds can provide an indication of its potential hazards. For a structurally similar compound, 2-[(2-methoxyphenoxy)methyl]oxirane, the safety data sheet indicates that ecotoxicity data is not available. aksci.com

For the broader class of alkyl (C12-C14) glycidyl ethers, which share the oxirane functional group, there is limited hazard information. An assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) for Oxirane, mono[(C12-14-alkyloxy)methyl] derivatives indicates a lack of specific data for many endpoints, often relying on read-across from similar chemicals. industrialchemicals.gov.au

Given the lack of specific data, a conclusive assessment of the acute and chronic toxicity of this compound to aquatic and terrestrial organisms cannot be made at this time.

Bioaccumulation Potential and Trophic Transfer Mechanisms

There is no specific information available regarding the bioaccumulation potential or trophic transfer mechanisms of this compound. Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value suggests a greater potential for a chemical to partition into fatty tissues and thus bioaccumulate.

Without experimental data on the Log Kow or bioconcentration factor (BCF) for this compound, its bioaccumulation potential remains uncharacterized.

Occupational Safety and Health Considerations in Handling and Synthesis

The handling and synthesis of this compound in industrial and research settings necessitate strict adherence to safety protocols to minimize occupational exposure and associated health risks.

For the related compound, 2-[(2-methoxyphenoxy)methyl]oxirane, safety data sheets provide guidance on safe handling. aksci.comechemi.com These recommendations are likely applicable to this compound due to their structural similarity.

Engineering Controls: Handling should occur in a well-ventilated area. The use of local exhaust ventilation is recommended to control airborne concentrations. echemi.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. aksci.com

Skin Protection: Wear protective gloves, such as chemical-impermeable gloves, and protective clothing to prevent skin contact. aksci.comechemi.com

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used. aksci.com

Safe Handling Practices:

Avoid contact with skin, eyes, and clothing. aksci.com

Wash hands thoroughly after handling. aksci.com

Avoid breathing fumes, dust, or vapors. aksci.com

Keep containers tightly closed when not in use. aksci.com

Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. aksci.comechemi.com

Hazard Statements for a structurally similar compound, 2-[(2-methoxyphenoxy)methyl]oxirane:

Causes skin irritation. echemi.com

May cause an allergic skin reaction. echemi.com

The synthesis of aryl glycidyl ethers typically involves the reaction of a phenol (B47542) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. This process requires careful control of reaction conditions to manage the exothermic nature of the reaction and to handle the hazardous properties of the reactants and intermediates.

Exposure Assessment and Control Strategies for Laboratory and Production Environments

Assessing and controlling exposure to this compound in laboratory and production settings is crucial for worker safety. While specific occupational exposure limits (OELs) for this compound have not been established, data from related glycidyl ethers can provide guidance for a conservative approach to exposure control.

Occupational Exposure Limits for Structurally Similar Glycidyl Ethers:

Compound NameCAS NumberOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
n-Butyl Glycidyl Ether2426-08-650 ppm5.6 ppm (Ceiling)25 ppm
Phenyl Glycidyl Ether122-60-110 ppm1 ppm (Ceiling)0.1 ppm
Allyl Glycidyl Ether106-92-310 ppm (Ceiling)5 ppm0.2 ppm

Source: NJ Department of Health Hazardous Substance Fact Sheets rsc.orgrsc.org, OSHA cnrs.fr

Engineering Controls: In both laboratory and industrial settings, the primary method for controlling exposure should be through engineering controls. This includes the use of fume hoods, glove boxes, and local exhaust ventilation to capture vapors at the source and prevent them from entering the breathing zone of workers. google.com Processes involving this compound should be enclosed where feasible. rsc.org

Personal Protective Equipment (PPE): When engineering controls are not sufficient to maintain exposure below recommended limits, appropriate PPE must be used. This includes:

Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used, especially in areas with inadequate ventilation or during activities with a high potential for aerosol generation. researchgate.net

Skin Protection: Chemical-resistant gloves, such as those made of butyl rubber or laminate materials, should be worn to prevent skin contact. rsc.org Protective clothing, including lab coats or aprons, is also recommended. rsc.orgresearchgate.net

Eye Protection: Chemical splash goggles or a face shield should be worn to protect the eyes from splashes and vapors. google.comresearchgate.net

Monitoring: Regular air monitoring should be conducted to ensure that engineering controls are effective and that worker exposures are maintained at the lowest feasible levels. Personal sampling of workers in their breathing zone can provide the most accurate assessment of individual exposure. rsc.org

Waste Management and Sustainable Disposal Protocols for Research Byproducts

Proper management and disposal of waste containing this compound are essential to minimize environmental contamination. The reactivity of the oxirane (epoxide) ring necessitates careful handling and treatment of waste streams.

Waste Characterization and Segregation: All waste materials containing this compound, including unreacted starting materials, byproducts, and contaminated lab supplies, should be classified as hazardous waste. nih.gov These wastes should be segregated from other waste streams to prevent incompatible chemical reactions. culturalheritage.org

Environmental Fate Considerations: The environmental fate of a chemical influences its long-term impact and informs disposal strategies.

Hydrolysis: The epoxide ring of glycidyl ethers can undergo hydrolysis to form the corresponding diol (glyceryl ether). rsc.orgrsc.org This process can be slow in neutral water but may be catalyzed by acidic or basic conditions.

Biodegradation: While specific data for this compound is unavailable, some short-chain alkyl glycidyl ethers are readily biodegradable. mdpi.com However, the presence of the aromatic ring and isopropyl group may decrease the rate of biodegradation.

Bioaccumulation: Based on data for similar compounds like phenyl glycidyl ether, the potential for bioaccumulation in aquatic organisms is expected to be low. nih.gov

Soil Sorption: The compound's structure suggests it may adsorb to soil organic matter, which would reduce its mobility in the environment. mdpi.comnih.gov

Photodegradation: The glycidyl moiety of epoxy resins can undergo photodegradation when exposed to UV light. cnrs.fr

Sustainable Disposal Protocols:

Disposal MethodDescriptionSustainability Considerations
Incineration High-temperature thermal destruction is a common and effective method for disposing of organic hazardous waste. a-otc.comThis method destroys the chemical, preventing its release into the environment. However, it is energy-intensive and can produce greenhouse gases and other air pollutants if not properly controlled.
Chemical Recycling For epoxy-based materials, chemical recycling methods are being developed to break down the polymer into its constituent monomers or other useful chemicals. mdpi.comnrel.govThis is a more sustainable approach as it allows for the recovery and reuse of chemical components, contributing to a circular economy. The feasibility for this specific compound would require further research.
Landfilling Disposal in a designated hazardous waste landfill is an option, but it is generally the least preferred method. a-otc.comThis method contains the waste but does not destroy it, posing a long-term risk of environmental contamination through leachate.

Decontamination and Spill Control: In the event of a spill, the area should be evacuated, and appropriate PPE should be worn by response personnel. The spilled material should be absorbed with an inert material, such as vermiculite (B1170534) or sand, and placed in a sealed container for disposal as hazardous waste. nih.gov The area should then be decontaminated with a suitable solvent, followed by washing with soap and water.

Future Research Directions and Emerging Opportunities for 2 2 Isopropylphenoxy Methyl Oxirane

Development of Sustainable and Biocatalytic Synthetic Routes

The traditional synthesis of 2-[(2-Isopropylphenoxy)methyl]oxirane often relies on the reaction of 2-isopropylphenol (B134262) with epichlorohydrin (B41342), a process that can involve harsh chemicals and generate significant waste. The future of its production hinges on the development of greener, more sustainable synthetic methodologies.

A primary focus of future research will be the implementation of biocatalysis. The use of enzymes, such as halohydrin dehalogenases or epoxidases, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. These enzymatic routes can operate under milder reaction conditions, often in aqueous media, thereby reducing energy consumption and the use of volatile organic solvents. Research in this area would involve screening for and engineering robust enzymes capable of efficiently converting precursors into the target oxirane with high enantioselectivity, which is crucial for pharmaceutical applications.

Another promising avenue is the exploration of catalytic systems that utilize more benign oxidizing agents, such as hydrogen peroxide or even molecular oxygen, in place of traditional stoichiometric reagents. The development of heterogeneous catalysts, which can be easily recovered and reused, is also a key goal for improving the economic and environmental footprint of the synthesis process.

Table 1: Comparison of Synthetic Routes for this compound

Feature Conventional Synthesis Biocatalytic Synthesis Green Catalytic Synthesis
Catalyst Strong bases (e.g., NaOH) Enzymes (e.g., dehalogenases) Heterogeneous catalysts
Solvent Organic solvents Aqueous media Greener solvents
Byproducts Salt, chlorinated waste Minimal Water
Selectivity Moderate High (enantioselective) High

| Sustainability | Low | High | High |

Integration into Advanced Nanomaterials and Smart Systems

The inherent reactivity of the epoxide ring in this compound makes it an ideal candidate for the functionalization and development of advanced materials. Future research will likely focus on its integration into nanomaterials and smart systems, leading to materials with tailored properties.

In the realm of nanotechnology, this oxirane can be used as a surface modification agent for nanoparticles, such as silica (B1680970), gold, or quantum dots. The epoxide group can readily react with various surface functionalities, allowing for the covalent attachment of the isopropylphenoxy moiety. This can be leveraged to enhance the dispersibility of nanoparticles in polymer matrices, improve biocompatibility, or introduce specific recognition sites.

Furthermore, the polymerization of this compound and its copolymers can lead to the creation of "smart" polymers. These materials can respond to external stimuli such as temperature, pH, or light. The bulky isopropylphenoxy group can influence the polymer's conformational changes, leading to tunable properties. For instance, polymers incorporating this moiety could be designed for applications in targeted drug delivery, where a change in the local environment triggers the release of a therapeutic agent.

Exploration of Novel Biological Targets and Therapeutic Applications

While some phenoxy and oxirane-containing compounds are known to exhibit biological activity, the specific therapeutic potential of this compound remains largely unexplored. A significant future research direction will be the systematic investigation of its interactions with biological systems to identify novel therapeutic applications.

Initial research efforts would likely involve screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels. The structural motifs of the isopropyl group and the phenoxy ring suggest potential interactions with hydrophobic pockets in proteins. The epoxide group, being an electrophile, could form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition, a mechanism exploited by some anticancer drugs.

Given the structural similarities to beta-blockers, which often contain a propanolamine (B44665) side chain derived from an epoxide precursor, exploring the cardiovascular effects of derivatives of this compound is a logical starting point. Moreover, its potential as an antifungal or antimicrobial agent warrants investigation, as the phenoxy moiety is present in many known biocides.

Challenges and Innovations in High-Throughput Screening and Combinatorial Chemistry for Compound Derivatization

To unlock the full potential of this compound, particularly in drug discovery and materials science, the synthesis and screening of a large number of its derivatives will be necessary. This presents both challenges and opportunities for high-throughput screening (HTS) and combinatorial chemistry.

The primary challenge lies in developing robust and efficient synthetic methods that are amenable to a combinatorial approach. The reactivity of the epoxide ring allows for a wide range of modifications, such as reactions with amines, thiols, and alcohols, to generate diverse libraries of compounds. Future innovations will focus on solid-phase or fluorous-phase synthesis techniques to streamline the purification of these libraries.

In parallel, the development of sensitive and specific HTS assays is crucial for rapidly identifying derivatives with desired properties. For biological applications, this could involve cell-based assays that measure cytotoxicity, receptor binding, or enzyme inhibition. For materials science, HTS methods could be developed to screen for properties like thermal stability, mechanical strength, or stimuli-responsiveness. The integration of artificial intelligence and machine learning algorithms could further accelerate the discovery process by predicting the properties of virtual compounds and prioritizing synthetic targets.

Interdisciplinary Research Synergies and Collaborative Initiatives for Comprehensive Understanding

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. A comprehensive understanding of this compound, from its fundamental chemical properties to its advanced applications, can only be achieved through collaboration between chemists, biologists, materials scientists, and engineers.

Future collaborative initiatives should aim to bridge the gap between academic research and industrial application. For instance, partnerships between synthetic chemists developing green production methods and materials scientists exploring its use in smart coatings could accelerate the translation of laboratory discoveries into commercial products. Similarly, collaborations between medicinal chemists synthesizing derivatives and pharmacologists evaluating their biological activity are essential for any potential therapeutic development.

International consortia and open-access data platforms could also play a pivotal role in advancing research. By sharing findings, methodologies, and even compound libraries, the scientific community can avoid redundant efforts and build upon collective knowledge. Such initiatives would foster a more holistic and efficient exploration of the opportunities presented by this compound and related compounds.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-Isopropylphenol
Epichlorohydrin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Isopropylphenoxy)methyl]oxirane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-isopropylphenol with epichlorohydrin under basic conditions. Key parameters include temperature control (40–60°C) and stoichiometric ratios (1:1.2 phenol:epichlorohydrin). Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve epoxy ring stability and reduce side reactions like hydrolysis. Yield optimization requires monitoring reaction progress via TLC (n-hexane/ethyl acetate = 8:2) and quenching with aqueous NaHCO₃ to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use 1^1H NMR (400 MHz, CDCl₃) to confirm the oxirane ring protons (δ 3.1–3.4 ppm, multiplet) and aromatic protons (δ 6.8–7.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₁₆O₂, exact mass 192.115). Purity ≥95% is achievable via column chromatography (silica gel, gradient elution) or recrystallization from ethanol .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Epoxides are sensitizers; use PPE (nitrile gloves, goggles) and work in a fume hood. Store under nitrogen at 4°C to prevent polymerization. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Neutralize spills with vermiculite and 10% acetic acid .

Q. How can structural analogs of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer : Substitute the isopropyl group with fluorinated (e.g., 2-trifluoromethyl) or electron-withdrawing (e.g., nitro) groups via analogous nucleophilic reactions. For example, (R)-2-((3-fluoro-phenoxy)methyl)oxirane is synthesized using fluorophenol derivatives, with yields >90% under anhydrous K₂CO₃ conditions .

Advanced Research Questions

Q. What catalytic systems are effective for stereoselective ring-opening reactions of this compound?

  • Methodological Answer : Ruthenium(VI) bis-imido porphyrin complexes (e.g., Ru(TPP)(NAr)₂) with TBACl as a co-catalyst enable enantioselective ring-opening with nucleophiles like amines or alcohols. Reaction monitoring via 1^1H NMR ensures >99% conversion. Recycling the catalyst for 3 cycles retains >90% activity .

Q. How do computational studies (e.g., DFT) predict the reactivity of this epoxide in polymerization reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal the electron-donating isopropyl group lowers the energy barrier for cationic polymerization. Compare with analogs (e.g., 2-[(4-methoxyphenyl)methyl]oxirane) to design copolymers with tailored thermal stability (TgT_g values 80–120°C) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF) and bases (K₂CO₃ vs. NaOH) identifies optimal conditions. For example, THF increases steric hindrance, reducing yields by 15–20% compared to DMF. Use Design of Experiments (DoE) to model interactions between variables .

Q. How does this compound function as a crosslinker in epoxy resin formulations, and what metrics assess its performance?

  • Methodological Answer : Incorporate at 10–20 wt% into bisphenol-A diglycidyl ether (BADGE) resins. Cure with diethylenetriamine and measure crosslink density via DMA (storage modulus >2 GPa) and gel content (>95%). Compare with commercial crosslinkers (e.g., ethylene glycol diglycidyl ether) for adhesion strength (ASTM D4541) .

Q. What environmental fate studies are required for regulatory compliance of this compound?

  • Methodological Answer : Conduct OECD 301B biodegradation testing (28-day aerobic conditions) and assess ecotoxicity (Daphnia magna LC₅₀ >10 mg/L). Model bioaccumulation potential (log KowK_{ow} ~2.5) using EPI Suite. Regulatory filings must include hydrolysis rates (pH 7–9) and metabolite identification via LC-MS/MS .

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Feasible Synthetic Routes

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2-[(2-Isopropylphenoxy)methyl]oxirane
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Reactant of Route 2
2-[(2-Isopropylphenoxy)methyl]oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.